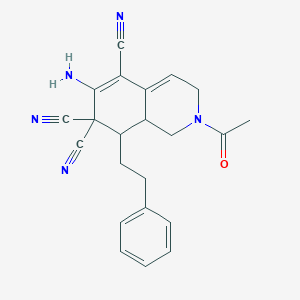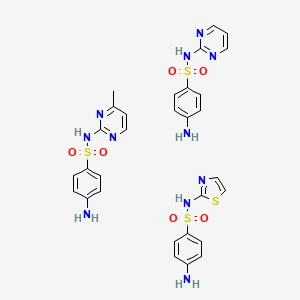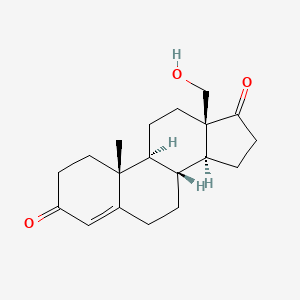
Iridotrial glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridotrial glucoside is a terpene glycoside.
Scientific Research Applications
Biosynthesis Studies
Iridotrial Glucoside Synthesis for Biosynthesis Studies : Research by Uesato, Kobayashi, and Inouye (1982) focused on synthesizing labeled compounds of this compound for biosynthesis studies of iridoid glucosides, indicating its role in understanding plant metabolic pathways (Uesato, Kobayashi, & Inouye, 1982).
Biosynthesis in Verbena officinalis : Research on the biosynthesis of cornin (verbenalin) in Verbena officinalis involved this compound, highlighting its significance in plant biochemistry (Rosendal, Kirk, & Nielsen, 1989).
Medicinal Properties
Antileishmanial Activity : Tandon, Srivastava, and Guru (1991) found that Iridoid glucosides, including this compound, isolated from Nyctanthes arbortristis exhibited antileishmanial activity in vitro and in vivo, suggesting its potential as a therapeutic agent (Tandon, Srivastava, & Guru, 1991).
Antihyperglycemic Effects : Sundaram, Naresh, Shanthi, and Sachdanandam (2012) reported that an iridoid glucoside isolated from Vitex negundo, likely including this compound, exhibited antihyperglycemic effects in diabetic rats, which may have implications for diabetes management (Sundaram et al., 2012).
Antiproliferative Effects on Cancer Stem Cells : Yoshikawa et al. (2022) isolated iridoid glucosides, possibly including this compound, from Valeriana fauriei, which showed antiproliferative effects against cancer stem cells, indicating its potential in cancer therapy (Yoshikawa et al., 2022).
Properties
Molecular Formula |
C16H24O8 |
|---|---|
Molecular Weight |
344.36 g/mol |
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |
InChI Key |
MRIFZKMKTDPBHR-MDHPXLNESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)


![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)








